molecular formula C20H17N3O2 B5917480 N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide

Cat. No.: B5917480
M. Wt: 331.4 g/mol
InChI Key: NWOXBWXLABRUES-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a phenyl group attached to a pyrimidine ring, further connected to a benzamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide typically involves the acylation of 5-acetyl-4-aminopyrimidines. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. For instance, a mixture of pyrimidine and propionic anhydride in toluene can be refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, derivatives of pyrimidines have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-17(14(2)24)19(23-20(25)16-11-7-4-8-12-16)22-18(21-13)15-9-5-3-6-10-15/h3-12H,1-2H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOXBWXLABRUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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